Rolitetracycline nitrate
Description
Rolitetracycline nitrate is a semisynthetic tetracycline antibiotic derivative classified as a prodrug of tetracycline . Its molecular formula is 2C₂₇H₃₃N₃O₈·2HNO₃·3H₂O (this compound sesquihydrate) or C₂₇H₃₃N₃O₈·HNO₃ (anhydrous form), with a molecular weight of 527.57 g/mol for the base compound . It is regulated under the U.S. FDA Unique Ingredient Identifier TG72BS085Y and is used primarily for its broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .
Structure
3D Structure of Parent
Properties
CAS No. |
7681-32-5 |
|---|---|
Molecular Formula |
C27H34N4O11 |
Molecular Weight |
590.6 g/mol |
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-(pyrrolidin-1-ylmethyl)-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;nitric acid |
InChI |
InChI=1S/C27H33N3O8.HNO3/c1-26(37)13-7-6-8-16(31)17(13)21(32)18-14(26)11-15-20(29(2)3)22(33)19(24(35)27(15,38)23(18)34)25(36)28-12-30-9-4-5-10-30;2-1(3)4/h6-8,14-15,20,31-32,35,37-38H,4-5,9-12H2,1-3H3,(H,28,36);(H,2,3,4)/t14-,15-,20-,26+,27-;/m0./s1 |
InChI Key |
NHGAGSBJULBOFK-HDJCBORZSA-N |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O.[N+](=O)(O)[O-] |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O.[N+](=O)(O)[O-] |
Related CAS |
751-97-3 (Parent) |
Origin of Product |
United States |
Preparation Methods
Synthesis of Rolitetracycline via Mannich Condensation
The primary and classical method for preparing rolitetracycline involves a Mannich condensation reaction where tetracycline is reacted with formaldehyde and pyrrolidine derivatives to form the rolitetracycline base, which can subsequently be converted to its nitrate salt.
Chemical Reaction Overview
- Reactants: Tetracycline base, formaldehyde (or paraformaldehyde), and 1-methylene-bis-pyrrolidine.
- Reaction Type: Mannich condensation, forming a pyrrolidine-substituted tetracycline derivative.
- Solvents: Inert organic solvents such as methylene chloride or lower alkanols (methanol or ethanol).
- Conditions: Ambient temperature (20° to 25° C), often under anhydrous and sterile conditions to ensure product purity.
Detailed Process (Based on US Patent US3985768A)
- Step 1: Preparation of 1-methylene-bis-pyrrolidine by reacting pyrrolidine with formaldehyde under reflux conditions. This intermediate is purified by distillation at 68°-73° C under reduced pressure (5-6 mm Hg).
- Step 2: Dissolution of tetracycline base in methylene chloride (e.g., 450 liters for 45 kg tetracycline) at 20°-25° C with agitation.
- Step 3: Filtration of the tetracycline solution through pressure and sterilizing filters into a sterile crystallizer.
- Step 4: Addition of formaldehyde solution in ethanol (ca. 42% w/v) under sterile conditions, followed by stirring for 15 minutes.
- Step 5: Addition of methylene-bis-pyrrolidine in two portions, with seeding of the reaction mixture with sterile rolitetracycline crystals to facilitate crystallization.
- Step 6: Stirring the mixture for a total of about 3 hours to complete the reaction.
- Step 7: Separation of the crystal slurry using a horizontal pressure filter, washing with methylene chloride, and drying under steam ejector vacuum at 60° C for 10 hours, followed by high vacuum drying at 60° C for 20 hours.
- Step 8: Grinding of dried crystals through a hammer mill and sieving before storage under nitrogen in refrigerated stainless steel containers.
Conversion to Rolitetracycline Nitrate
While the above process yields rolitetracycline base, conversion to the nitrate salt involves acid-base reactions with nitric acid or nitrate salts under controlled conditions. Although specific nitrate salt preparation procedures are less frequently detailed in patents, standard pharmaceutical salt formation techniques apply, involving:
- Dissolution of rolitetracycline base in a suitable solvent.
- Addition of nitric acid or nitrate salts to precipitate this compound.
- Isolation by filtration and drying under controlled temperature and humidity to maintain product stability.
Isolation and Purification Techniques
The isolation and purification of this compound are critical for pharmaceutical quality. Key techniques include:
- Crystallization: Seeding with pure rolitetracycline crystals to facilitate uniform crystal growth.
- Filtration: Use of pressure filters under inert atmosphere (nitrogen) to prevent oxidation and moisture exposure.
- Drying: Multi-stage drying under vacuum and controlled temperature to remove solvents without degrading the compound.
- Milling and Sieving: To achieve desired particle size distribution for formulation.
Supporting Research Findings and Analytical Data
Physicochemical Properties
| Property | Data |
|---|---|
| Molecular Formula | C27H33N3O8 |
| Molecular Weight | 527.5662 g/mol |
| Stereochemistry | Absolute, 5 defined stereocenters |
| Solubility | Soluble in methanol, ethanol, methylene chloride (used in synthesis) |
| Stability | pH sensitive; requires careful handling during preparation |
Reaction Conditions Impact
- Use of anhydrous and sterile conditions improves product purity and yield.
- Temperature control (ambient 20°-25° C) prevents degradation.
- Stirring times and seeding enhance crystallization efficiency.
- Vacuum drying prevents thermal decomposition.
Summary Table: Preparation Parameters for Rolitetracycline
| Step | Conditions/Parameters | Notes |
|---|---|---|
| Methylene-bis-pyrrolidine synthesis | Reflux with pyrrolidine and formaldehyde | Purified by distillation at 68°-73°C, 5-6 mm Hg |
| Tetracycline dissolution | 450 L methylene chloride, 20°-25°C | Agitation and filtration under sterile conditions |
| Reaction mixture | Formaldehyde in ethanol (42% w/v), methylene-bis-pyrrolidine added in two portions | Seeding with rolitetracycline crystals enhances crystallization |
| Reaction time | ~3 hours total stirring | Ambient temperature |
| Filtration and washing | Horizontal pressure filter, washing with methylene chloride | Under nitrogen atmosphere |
| Drying | Shelf drier vacuum at 60°C (10h steam ejector vacuum + 20h high vacuum) | Prevents degradation |
| Milling and sieving | Hammer mill, 2A mesh sieve | For uniform particle size |
| Storage | Refrigerated stainless steel containers under nitrogen | Maintains stability |
Chemical Reactions Analysis
Acid-Catalyzed Degradation
Under acidic conditions, rolitetracycline nitrate undergoes degradation similar to other tetracyclines, producing multiple derivatives.
Conditions :
Products :
-
Anhydroderivatives : Removal of the hydroxyl group at C6 (e.g., anhydrothis compound).
-
Apo Derivatives : Ring cleavage yields α-apoRolitetracycline (α-APO) and β-apoRolitetracycline (β-APO).
-
Terrinolidine (TL) : Formed under prolonged acidic conditions .
Table 1 : Acid Degradation Products
Alkaline Hydrolysis
In alkaline environments, this compound undergoes hydrolysis and structural rearrangement.
Conditions :
-
pH : > 9.
-
Reagents : Aqueous NaOH.
Products :
-
IsoRolitetracycline : Rearrangement of the C4 dimethylamino group.
Reaction Pathway :
Oxidation Reactions
The pyrrolidinomethyl group and hydroxyl residues make this compound susceptible to oxidation.
Oxidizing Agents :
-
Hydrogen peroxide (H₂O₂).
-
Metal ions (e.g., Fe³⁺, Cu²⁺).
Products :
-
Hydroxylated Derivatives : Oxidation at C5a or C11 positions.
-
Quinone Formation : Oxidation of phenolic groups.
Impact :
Oxidation reduces antibacterial efficacy by altering the molecule’s chelation capacity .
Epimerization
Epimerization at C4 occurs under physiological conditions or variable pH, affecting stereochemistry.
Conditions :
Product :
Mechanism :
Protonation of the C4 dimethylamino group facilitates ring opening and subsequent re-closure with inverted configuration .
Chelation with Metal Ions
This compound binds divalent cations (e.g., Mg²⁺, Ca²⁺), forming stable complexes.
Binding Sites :
Impact :
Chelation reduces bioavailability and alters pharmacokinetics .
Scientific Research Applications
Clinical Applications
- Treatment of Infections :
-
Veterinary Medicine :
- Used for treating infections in livestock and pets, highlighting its versatility across species.
- Drug Interactions :
Comparative Analysis with Other Tetracyclines
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Tetracycline | Broad-spectrum antibiotic | Parent compound; less effective |
| Doxycycline | Long half-life; less frequent dosing | More effective against specific bacteria |
| Minocycline | Better absorption; anti-inflammatory | Unique anti-inflammatory properties |
| Chlortetracycline | Effective against gram-positive bacteria | Primarily used in veterinary medicine |
Rolitetracycline's unique structure contributes to its superior absorption and stability compared to these similar compounds, making it particularly valuable in therapeutic applications where rapid action is required.
Case Studies and Research Findings
- In Vitro Studies :
- Clinical Efficacy :
-
Veterinary Applications :
- In veterinary settings, rolitetracycline has been successfully used to manage respiratory infections in cattle, demonstrating its importance in agricultural medicine.
Mechanism of Action
Rolitetracycline nitrate exerts its effects by passively diffusing through porin channels in the bacterial membrane and reversibly binding to the 30S ribosomal subunit . This binding prevents the attachment of transfer RNA (tRNA) to the messenger RNA (mRNA)-ribosome complex, thereby inhibiting protein synthesis . The molecular targets include the 30S ribosomal protein S9 and 16S ribosomal RNA .
Comparison with Similar Compounds
Comparison with Similar Tetracycline Compounds
Chemical Structure and Salt Forms
Rolitetracycline nitrate is distinguished by its pyrrolidinylmethyl substitution at the carboxamide group, enhancing its solubility in aqueous media compared to non-nitrated tetracyclines. Key structural and regulatory differences from related compounds are summarized below:
Antimicrobial Activity and Resistance
This compound exhibits comparable antibacterial spectra to other tetracyclines but faces resistance in Acinetobacter baumannii strains (e.g., DR2 and AB067), similar to minocycline and doxycycline . In contrast, oxytetracycline hydrochloride shows higher susceptibility in certain A. baumannii isolates .
Pharmacokinetics and Prodrug Status
As a prodrug, this compound is metabolized in vivo to release active tetracycline, improving bioavailability compared to non-prodrug tetracyclines like oxytetracycline . However, its nitrate moiety may contribute to instability under acidic conditions, limiting oral administration .
Physicochemical Properties
Its solubility in collagen gels (0.92 mg/cm² at pH 3.5) is marginally higher than tetracycline hydrochloride (0.87 mg/cm²), suggesting better compatibility in topical formulations .
Q & A
Q. What are the established synthetic pathways for Rolitetracycline nitrate, and how do reaction conditions influence yield and purity?
this compound synthesis typically involves regioselective heterocyclization of adamantyl-containing amidoalkylating reagents under controlled conditions (e.g., solvent polarity, temperature, catalyst selection). Yield optimization requires iterative adjustment of parameters such as reaction time and stoichiometry. Purity is assessed via HPLC or LC-MS, with impurities traced to incomplete cyclization or side reactions involving the adamantyl moiety .
- Example Table: Reaction Optimization Parameters
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 60–100°C | 80°C | +25% yield |
| Catalyst (Pd/C) | 0.5–2.0 mol% | 1.2 mol% | Reduces byproducts by 15% |
| Solvent | DMF, THF, EtOH | THF | Higher regioselectivity |
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?
IR spectroscopy identifies functional groups (e.g., nitrate stretching at ~1380 cm⁻¹), while ¹H/¹³C NMR confirms adamantyl and tetracyclic backbone geometry. High-resolution MS validates molecular mass (±2 ppm accuracy). Discrepancies between calculated and observed spectra may indicate stereochemical anomalies or hydration states .
Q. How does the adamantyl fragment in this compound influence its pharmacodynamic properties?
The adamantyl group enhances lipophilicity, improving membrane permeability. Comparative studies using logP measurements and cell-based assays (e.g., Caco-2 permeability) are recommended to quantify bioavailability. Contradictory data may arise from variations in assay pH or solvent systems .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in stability data for this compound under physiological pH conditions?
Stability studies should replicate physiological pH ranges (1.2–7.4) using simulated gastric/intestinal fluids. Accelerated degradation kinetics (Arrhenius plots) and UPLC-UV monitoring identify pH-sensitive functional groups (e.g., nitrate ester hydrolysis). Conflicting data often stem from inconsistent buffer ionic strength or temperature control .
- Example Stability Data
| pH | Half-life (h) | Major Degradation Product |
|---|---|---|
| 1.2 | 2.3 | Rolitetracycline (free base) |
| 7.4 | 48.1 | Adamantyl-oxidized derivative |
Q. How can computational modeling predict this compound’s binding affinity to bacterial ribosomal targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with 30S ribosomal subunits. Validate predictions with isothermal titration calorimetry (ITC) to measure ΔG and ΔH. Discrepancies between in silico and experimental data may reflect protonation state errors in force fields .
Q. What methodological approaches validate the absence of genotoxic impurities in this compound batches?
Ames tests (TA98 and TA100 strains) and COMET assays screen for mutagenicity. LC-MS/MS quantifies nitrosamine derivatives (≤1 ppm threshold). Contradictions arise from insufficient sample pretreatment (e.g., incomplete derivatization) or matrix interference .
Q. How do isotopic labeling studies (e.g., ¹⁵N) clarify nitrate metabolism in this compound?
Synthesize ¹⁵N-labeled this compound via nitration with ¹⁵NO₃⁻. Track metabolic fate using NMR or isotope ratio mass spectrometry (IRMS) in hepatocyte models. Discrepancies in labeling efficiency require optimization of nitration conditions (e.g., HNO₃ concentration) .
Methodological Guidelines
- Data Contradiction Analysis : Use sensitivity analysis (Monte Carlo simulations) to identify variables most affecting reproducibility (e.g., solvent purity, spectrometer calibration) .
- Experimental Design : Follow factorial design (e.g., Box-Behnken) to minimize trials while maximizing parameter coverage. Include negative controls (e.g., adamantyl-free analogs) to isolate moiety-specific effects .
- Literature Review : Prioritize peer-reviewed journals indexed in PubMed or Scopus. Cross-reference synthesis protocols with Citing Medicine standards to ensure methodological transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
